molecular formula C12H15F2NO3S B2517734 2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide CAS No. 1396783-17-7

2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide

Cat. No.: B2517734
CAS No.: 1396783-17-7
M. Wt: 291.31
InChI Key: JCKOYPOHSAVSME-UHFFFAOYSA-N
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Description

2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by the presence of two fluorine atoms, a hydroxycyclohexyl group, and a benzenesulfonamide moiety, which contribute to its unique chemical properties and biological activities.

Mechanism of Action

Target of Action

The primary target of 2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atoms.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.

Scientific Research Applications

2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzenesulfonamide: Shares the benzenesulfonamide core but lacks the hydroxycyclohexyl group.

    N-(3-Hydroxycyclohexyl)benzenesulfonamide: Contains the hydroxycyclohexyl group but lacks the fluorine atoms.

Uniqueness

2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is unique due to the combination of its fluorine atoms, hydroxycyclohexyl group, and benzenesulfonamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

2,6-Difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide is a synthetic compound with potential therapeutic applications, particularly in the field of oncology and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its benzenesulfonamide core, which is modified with difluoro and hydroxycyclohexyl substituents. This structural configuration may influence its interaction with biological targets, enhancing its potency and selectivity.

Research indicates that compounds with a benzenesulfonamide structure often act as inhibitors of key enzymes involved in cancer progression. The proposed mechanisms for this compound include:

  • Inhibition of Carbonic Anhydrases (CAs) : This compound may inhibit tumor-associated isoforms such as hCA IX and hCA XII, which are overexpressed in various cancers. Studies have shown that similar sulfonamides can bind to the zinc ion in the active site of these enzymes, disrupting their function .
  • Tyrosinase Inhibition : The compound's potential to inhibit tyrosinase activity has been evaluated, as tyrosinase plays a crucial role in melanin biosynthesis and is implicated in skin cancers. Inhibition of this enzyme can lead to reduced melanin production and may have implications for skin cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/Cell TypeIC50 (μM)Reference
Carbonic Anhydrase IXhCA IX911.5 nM
Carbonic Anhydrase XIIhCA XII43 nM
Tyrosinase InhibitionMushroom Tyrosinase0.51 - 3.50
CytotoxicityB16F10 Cells>5 μM (non-cytotoxic)

Case Studies

  • Inhibition of Tumor-Associated Carbonic Anhydrases :
    • A study demonstrated that derivatives similar to this compound effectively inhibited hCA IX and hCA XII with Ki values indicating strong binding affinity. This suggests potential use in targeting hypoxic tumors .
  • Tyrosinase Inhibition Studies :
    • Compounds related to this sulfonamide were tested for their ability to inhibit mushroom tyrosinase. Results indicated significant inhibition at low micromolar concentrations, suggesting that modifications to the benzenesulfonamide framework could enhance inhibitory potency .
  • Cytotoxicity Assessment :
    • In vitro studies on B16F10 melanoma cells revealed that while some derivatives exhibited weak cytotoxicity at high concentrations, most were non-toxic at therapeutic levels, indicating a favorable safety profile for further development .

Properties

IUPAC Name

2,6-difluoro-N-(3-hydroxycyclohexyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2NO3S/c13-10-5-2-6-11(14)12(10)19(17,18)15-8-3-1-4-9(16)7-8/h2,5-6,8-9,15-16H,1,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKOYPOHSAVSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)O)NS(=O)(=O)C2=C(C=CC=C2F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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